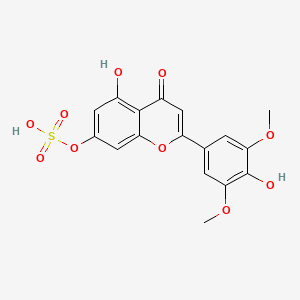
Chrysin 7-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysin 7-sulfate is a conjugated metabolite of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its antioxidant, anti-inflammatory, and anticancer properties. During the biotransformation of chrysin in the body, this compound is formed, which appears in the circulation at much higher concentrations than the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin 7-sulfate can be synthesized through the sulfation of chrysin. This process typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 7-position of the chrysin molecule .
Industrial Production Methods: The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chrysin 7-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to chrysin or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various chrysin derivatives, quinones, and reduced forms of chrysin .
Scientific Research Applications
Chrysin 7-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.
Medicine: Research has shown that this compound has potential anticancer properties by inducing apoptosis and inhibiting cancer cell migration. It also exhibits anti-inflammatory and antioxidant activities.
Mechanism of Action
Chrysin 7-sulfate exerts its effects through various molecular mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Chrysin 7-sulfate can be compared with other similar compounds, such as:
Chrysin 7-glucuronide: Another major metabolite of chrysin, which is formed through glucuronidation.
Quercetin 7-sulfate: A sulfated derivative of quercetin, another flavonoid.
This compound stands out due to its higher affinity for serum albumin and its potent biological activities, making it a unique and valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14O10S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H14O10S/c1-24-14-3-8(4-15(25-2)17(14)20)12-7-11(19)16-10(18)5-9(6-13(16)26-12)27-28(21,22)23/h3-7,18,20H,1-2H3,(H,21,22,23) |
InChI Key |
SKPKZFOAQVIGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


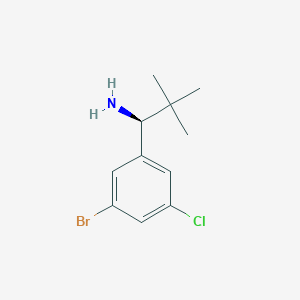
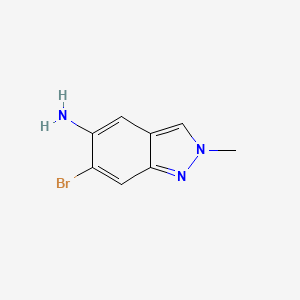

![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
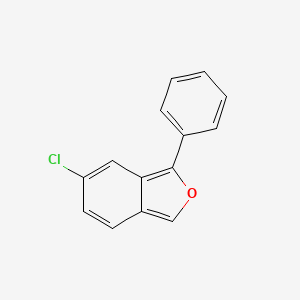
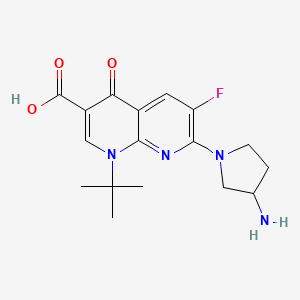
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
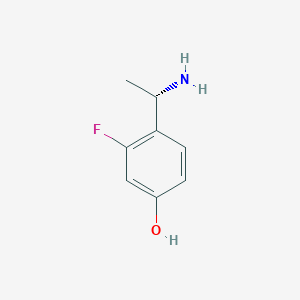
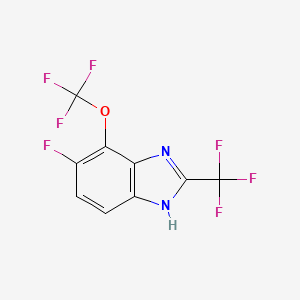
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
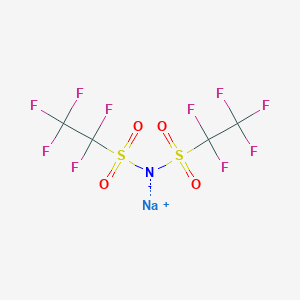

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
